Propan-2-yl 2-butylhexanoate
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Overview
Description
Propan-2-yl 2-butylhexanoate is an ester compound formed from the reaction of propan-2-ol (isopropanol) and 2-butylhexanoic acid. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, like other esters, is characterized by its distinctive chemical structure which includes an ester functional group (R-COO-R’).
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-butylhexanoate can be synthesized through an esterification reaction. This involves the reaction of propan-2-ol with 2-butylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
Propan-2-ol+2-butylhexanoic acid→Propan-2-yl 2-butylhexanoate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-butylhexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often carried out under reflux.
Reduction: Requires strong reducing agents like LiAlH4, usually in an anhydrous solvent such as diethyl ether.
Major Products
Hydrolysis: Produces propan-2-ol and 2-butylhexanoic acid.
Transesterification: Produces a new ester and a different alcohol.
Reduction: Produces the corresponding alcohols.
Scientific Research Applications
Propan-2-yl 2-butylhexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of propan-2-yl 2-butylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of propan-2-ol and 2-butylhexanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Propan-2-yl 2-butylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Butyl acetate: Used as a solvent in the production of lacquers and paints.
Uniqueness
This compound is unique due to its specific combination of propan-2-ol and 2-butylhexanoic acid, which imparts distinct chemical and physical properties, making it suitable for specific applications in the flavor and fragrance industry.
Properties
CAS No. |
562834-71-3 |
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Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
propan-2-yl 2-butylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-5-7-9-12(10-8-6-2)13(14)15-11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
JOVTVEFVVQRWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)OC(C)C |
Origin of Product |
United States |
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